molecular formula C8H5Br2FO B1413303 2',6'-Dibromo-4'-fluoroacetophenone CAS No. 1804931-51-8

2',6'-Dibromo-4'-fluoroacetophenone

Cat. No.: B1413303
CAS No.: 1804931-51-8
M. Wt: 295.93 g/mol
InChI Key: DNWRFRSEIVQUSQ-UHFFFAOYSA-N
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Description

2’,6’-Dibromo-4’-fluoroacetophenone is an organic compound with the molecular formula C8H5Br2FO It is a derivative of acetophenone, where the phenyl ring is substituted with two bromine atoms at the 2’ and 6’ positions and a fluorine atom at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dibromo-4’-fluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the bromination of 4’-fluoroacetophenone using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2’ and 6’ positions.

Industrial Production Methods

Industrial production of 2’,6’-Dibromo-4’-fluoroacetophenone may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dibromo-4’-fluoroacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted acetophenone derivatives.

    Reduction: Formation of 2’,6’-dibromo-4’-fluorophenylethanol.

    Oxidation: Formation of 2’,6’-dibromo-4’-fluorobenzoic acid.

Scientific Research Applications

2’,6’-Dibromo-4’-fluoroacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dibromo-4’-fluoroacetophenone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3’-Dibromo-4’-fluoroacetophenone
  • 2-Bromo-4’-fluoroacetophenone
  • 4’-Bromo-2’,6’-difluoroacetophenone

Uniqueness

2’,6’-Dibromo-4’-fluoroacetophenone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2,6-dibromo-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWRFRSEIVQUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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